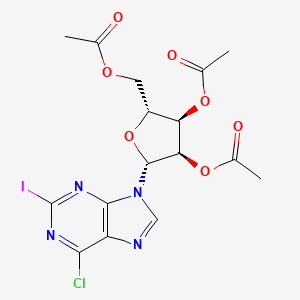

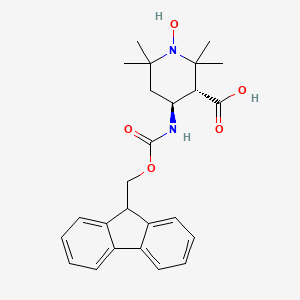

6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

Vue d'ensemble

Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate, also known as [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₁₆H₁₆ClIN₄O₇ and its molecular weight is 538.68. The purity is usually 95%.

BenchChem offers high-quality [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antitumorale

Ce composé est un analogue de nucléoside de purine et présente une large activité antitumorale ciblant les malignités lymphoïdes indolentes {svg_1} {svg_2} {svg_3}. Les mécanismes anticancéreux dans ce processus reposent sur l'inhibition de la synthèse de l'ADN et l'induction de l'apoptose {svg_4} {svg_5} {svg_6}.

Inhibition de la Synthèse de l'ADN

L'un des mécanismes par lesquels ce composé exerce son activité antitumorale est l'inhibition de la synthèse de l'ADN {svg_7} {svg_8} {svg_9}. Cela peut empêcher la réplication des cellules cancéreuses et ainsi inhiber leur croissance.

Induction de l'Apoptose

Un autre mécanisme d'action de ce composé est l'induction de l'apoptose {svg_10} {svg_11} {svg_12}. L'apoptose est un processus de mort cellulaire programmée qui se produit dans les organismes multicellulaires. En induisant l'apoptose, ce composé peut conduire à la mort des cellules cancéreuses.

Utilisation en Recherche

Ce composé est utilisé à des fins de recherche {svg_13} {svg_14} {svg_15}. Il peut être utilisé dans diverses expériences scientifiques pour étudier ses effets et ses mécanismes d'action.

Synthèse Organique

Ce composé peut être utile en synthèse organique {svg_16}. Il peut servir de matière première ou d'intermédiaire dans la synthèse d'autres composés.

Développement de Médicaments

Compte tenu de son activité antitumorale, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux {svg_17} {svg_18} {svg_19}. Des recherches et des essais cliniques supplémentaires seraient nécessaires pour explorer cette possibilité.

Mécanisme D'action

Target of Action

The primary targets of 6-Chloro-2-iodo-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine, a purine nucleoside analog, are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias .

Mode of Action

This compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Inhibition of DNA synthesis prevents the cancer cells from replicating, while induction of apoptosis leads to programmed cell death .

Biochemical Pathways

The compound affects the DNA replication pathway and the apoptosis pathway . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cancer cells from dividing and growing . By inducing apoptosis, it triggers the self-destruction of the cancer cells .

Result of Action

The result of the compound’s action is the reduction in the growth and proliferation of indolent lymphoid malignancies . This is achieved through the disruption of DNA synthesis and the induction of apoptosis, leading to a decrease in the number of cancer cells .

Action Environment

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClIN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOJIJDSBSWKKE-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClIN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

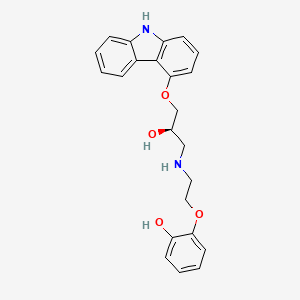

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

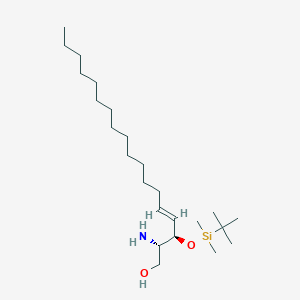

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

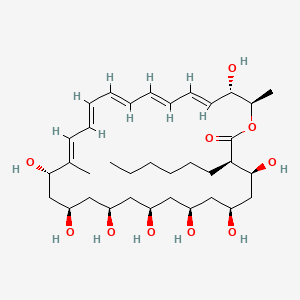

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)